
1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C14H20ClN3O3S and its molecular weight is 345.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Allosteric Modulation of CB1 Receptors
A study by Wang et al. (2011) explored the effects of PSNCBAM-1, a cannabinoid CB1 receptor allosteric antagonist, on CB1 receptor modulation in the cerebellum. This research is significant for understanding the potential therapeutic applications of similar compounds in treating central nervous system diseases through allosteric modulation of receptors (Wang, Horswill, Whalley, & Stephens, 2011).
Antibacterial and Surface Activity
El-Sayed (2006) discussed the synthesis of 1,2,4-triazole derivatives and their antimicrobial activity, indicating potential applications of similar compounds in creating surface active agents with antimicrobial properties (El-Sayed, 2006).
Herbicide Degradation
Saha and Kulshrestha (2002) investigated the degradation of sulfosulfuron, highlighting the environmental fate and degradation pathways of sulfonylurea herbicides, which could inform the environmental impact assessment of related compounds (Saha & Kulshreshtha, 2002).
Optoelectronic Applications
Shkir et al. (2018) provided insights into the electronic, optical, and nonlinear optical properties of a chalcone derivative, suggesting that compounds with similar structures could have applications in optoelectronic device fabrication due to their superior nonlinear optical properties (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Soluble Epoxide Hydrolase Inhibition
Research by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) highlighted their potential in reducing inflammatory pain, which could guide the development of new therapeutic agents (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Corrosion Inhibition
Bahrami and Hosseini (2012) studied the inhibition efficiency of certain organic compounds on mild steel corrosion, pointing towards the application of similar urea-derived compounds in protecting metals from corrosion in industrial settings (Bahrami & Hosseini, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-22(20,21)18-8-6-11(7-9-18)10-16-14(19)17-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSULLQZKAFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
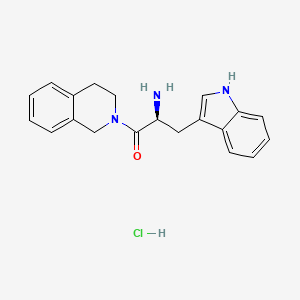
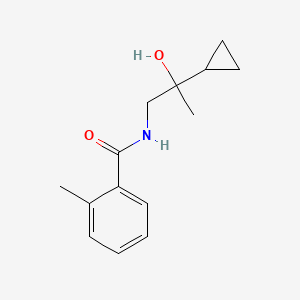
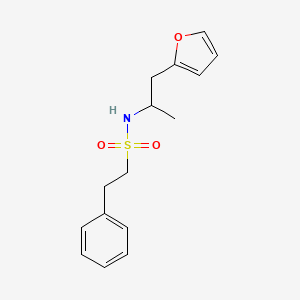
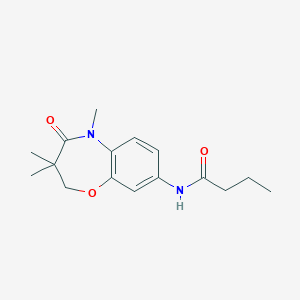
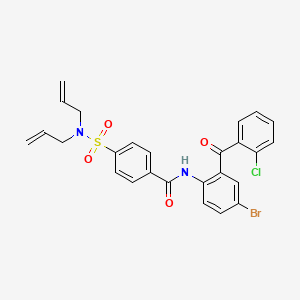
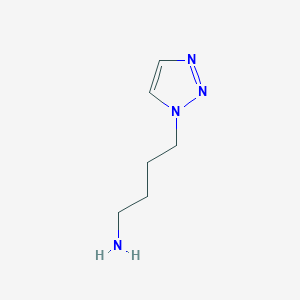
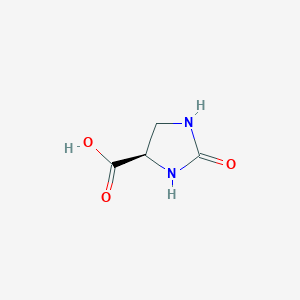
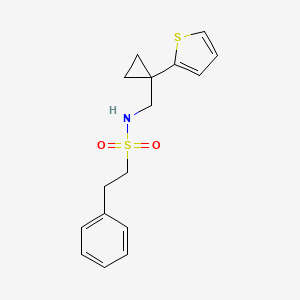
![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)


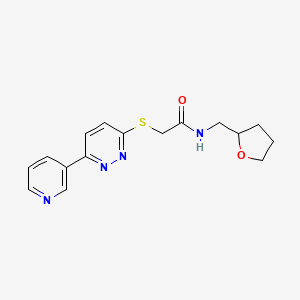
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)
